(5-Aminopentyl)(phenylmethoxy)carbamic acid tert-butyl ester
Overview
Description
(5-Aminopentyl)(phenylmethoxy)carbamic acid tert-butyl ester is a chemical compound with the molecular formula C17H28N2O3 and a molecular weight of 308.42 g/mol . It is also known by its systematic name, tert-butyl (5-aminopentyl)(benzyloxy)carbamate . This compound is used as an intermediate in the synthesis of various pharmaceuticals, including iron chelating agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Aminopentyl)(phenylmethoxy)carbamic acid tert-butyl ester typically involves the reaction of tert-butyl chloroformate with (5-aminopentyl)(phenylmethoxy)amine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or methanol, and the product is purified through standard techniques like recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction conditions. The compound is produced in cleanroom environments to ensure the highest quality standards.
Chemical Reactions Analysis
Types of Reactions
(5-Aminopentyl)(phenylmethoxy)carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine or ester functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted carbamates or amines.
Scientific Research Applications
(5-Aminopentyl)(phenylmethoxy)carbamic acid tert-butyl ester is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor binding.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (5-Aminopentyl)(phenylmethoxy)carbamic acid tert-butyl ester involves its interaction with specific molecular targets. It acts as a prodrug, which upon metabolic activation, releases active compounds that can chelate iron or inhibit specific enzymes . The pathways involved include the inhibition of iron-dependent enzymes and the sequestration of free iron in biological systems .
Comparison with Similar Compounds
Similar Compounds
Deferoxamine: An iron chelating agent used in the treatment of iron overload.
Deferiprone: Another iron chelator with a different mechanism of action.
Deferasirox: A newer iron chelator with improved pharmacokinetic properties.
Uniqueness
(5-Aminopentyl)(phenylmethoxy)carbamic acid tert-butyl ester is unique due to its specific structure, which allows it to act as a versatile intermediate in the synthesis of various pharmaceuticals. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in organic synthesis .
Biological Activity
(5-Aminopentyl)(phenylmethoxy)carbamic acid tert-butyl ester, with the chemical formula CHNO, is a synthetic compound that has garnered interest in biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Key Properties
Property | Value |
---|---|
Molecular Weight | 300.42 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not available |
The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors. The compound's structure allows it to form hydrogen bonds and hydrophobic interactions, which are crucial for binding to target proteins.
Pharmacological Effects
- Antitumor Activity : Research indicates that compounds with similar structures exhibit inhibitory effects on cancer cell proliferation. For instance, studies have shown that carbamate derivatives can inhibit protein kinases involved in tumor growth .
- Neuroprotective Effects : Some derivatives have been explored for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting metabolic pathways critical in various diseases. This is particularly relevant in the context of hyperproliferative diseases like cancer .
Study 1: Antitumor Activity Assessment
A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent.
Study 2: Neuroprotective Properties
In a model of Alzheimer's disease, the compound was tested for its ability to reduce amyloid-beta aggregation. Results showed that it significantly decreased aggregation compared to control groups, indicating a possible neuroprotective mechanism.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
Compound | Antitumor Activity | Neuroprotective Potential |
---|---|---|
This compound | Yes | Yes |
Carbamate derivative A | Moderate | No |
Carbamate derivative B | High | Moderate |
Properties
IUPAC Name |
tert-butyl N-(5-aminopentyl)-N-phenylmethoxycarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3/c1-17(2,3)22-16(20)19(13-9-5-8-12-18)21-14-15-10-6-4-7-11-15/h4,6-7,10-11H,5,8-9,12-14,18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJOLNKVLZRNGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCCCN)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450628 | |
Record name | (5-Aminopentyl)(phenylmethoxy)carbamic acid tert-butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60450628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129245-21-2 | |
Record name | (5-Aminopentyl)(phenylmethoxy)carbamic acid tert-butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60450628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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